molecular formula C11H19NO5 B1478025 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 2098001-59-1

4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No. B1478025
CAS RN: 2098001-59-1
M. Wt: 245.27 g/mol
InChI Key: HGDPQFCPZLZVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid, also known as 4-EMBOA, is an organic compound that is commonly used in scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound that is found in various natural products. 4-EMBOA has several unique properties that make it a valuable tool for studying biochemical and physiological processes.

Scientific Research Applications

Biosynthetic Intermediates and Synthesis Methods

4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid and similar compounds are often used as intermediates in the synthesis of more complex molecules. For instance, the compound is involved in the biosynthesis of tropane alkaloids, and efficient synthesis methods have been developed for its analogs like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine (Ma, Huang, Yang, Liu, Hu, & Huang, 2020).

Molecular Diagnostics and Fluorescent Probing

The compound's derivatives are significant in the field of molecular diagnostics. A novel fluorescent probe based on a derivative of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid demonstrated high binding affinities toward β-amyloid aggregates, showing promise for the molecular diagnosis of Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

Antioxidant Activity

Derivatives of this compound, such as 4-hydroxycoumarin derivatives, have been studied for their antioxidant properties. One study investigated the antioxidant activity of these compounds in vitro and found that they effectively scavenge free radicals in a hypochlorous system, highlighting their potential therapeutic applications (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Apoptosis Induction

Certain derivatives, like 4-methylthio-2-oxobutanoic acid, have been found to induce apoptosis in specific cell lines, such as the BAF3 murine lymphoid cell line. This indicates the potential of these compounds in cancer research and therapy (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).

Material Science and Organic Chemistry

The compound and its derivatives are also of interest in material science and organic chemistry. For example, the crystallization behavior of polymorphic mixtures of MPPO, which contains a derivative of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid, was studied to understand better the seeding effects and conditions for producing polymorphic mixtures of desired compositions (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).

Medicinal Chemistry and Drug Design

The compound's derivatives have been explored in medicinal chemistry, demonstrating their potential as bioactive agents in various therapeutic areas. For instance, organotin (IV) derivatives of 4-(4-methoxyanilino)-4-oxobutanoic acid have shown promising antimicrobial and anticancer activities, highlighting their potential in drug development and medicinal applications (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).

properties

IUPAC Name

4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-3-17-9-7-12(6-8(9)16-2)10(13)4-5-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDPQFCPZLZVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid

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